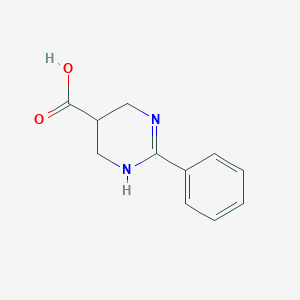

2-Phenyl-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid

Description

Properties

Molecular Formula |

C11H12N2O2 |

|---|---|

Molecular Weight |

204.22 g/mol |

IUPAC Name |

2-phenyl-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid |

InChI |

InChI=1S/C11H12N2O2/c14-11(15)9-6-12-10(13-7-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13)(H,14,15) |

InChI Key |

QIUYMSWVNBLRAK-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN=C(N1)C2=CC=CC=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Biginelli Reaction-Based Synthesis

A common approach involves the Biginelli reaction, a three-component condensation of:

- An aldehyde (e.g., benzaldehyde)

- A β-keto ester (e.g., ethyl acetoacetate)

- Urea or thiourea

This reaction forms a dihydropyrimidine intermediate, which can be further modified to yield the tetrahydropyrimidine-5-carboxylic acid derivative. This method is widely used due to its simplicity and ability to introduce various substituents at the 2-position (phenyl in this case).

Cyclization of 1,3-Propanediamine with Ethyl Benzoate

An established method from classical literature involves the condensation of 1,3-propanediamine with ethyl benzoate , followed by cyclization at elevated temperature under reduced pressure. The process is as follows:

- Ethyl benzoate is added dropwise to 1,3-propanediamine at around 100°C.

- The mixture is then heated at 155°C under vacuum (~14 mm Hg) to promote cyclization.

- The product, 2-phenyl-1,4,5,6-tetrahydropyrimidine, is isolated by vacuum distillation and recrystallization from n-hexane, yielding white needles with melting point 86-88°C.

- Yield reported is approximately 65%.

This method is notable for its directness and relatively high yield.

Aminolysis of Esters with 1,3-Propanediamine

Other derivatives of tetrahydropyrimidines have been synthesized by aminolysis of appropriate esters with 1,3-propanediamine in alcoholic solutions, typically giving yields around 60%. This method can be adapted for the phenyl-substituted compound by selecting the appropriate ester.

Catalytic Hydrogenation and Hydrolysis

In more recent synthetic routes, intermediates such as ethyl 2-chloropyrimidine-5-carboxylate are coupled with 2-phenylethan-1-amine to form a chlorinated intermediate, which upon catalytic hydrogenation (using Pd/C) and acidic hydrolysis yields the target tetrahydropyrimidine-5-carboxylic acid.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Key Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Biginelli Reaction | Benzaldehyde, ethyl acetoacetate, urea | Multi-step condensation, moderate temp | Moderate | Versatile, allows substituent variation |

| Cyclization with Ethyl Benzoate | 1,3-Propanediamine, ethyl benzoate | 100°C addition, 155°C cyclization, vacuum | ~65 | Direct synthesis, classical method |

| Aminolysis of Esters with Diamine | Appropriate esters, 1,3-propanediamine | Alcoholic solution, several hours | ~60 | Adaptable to different esters |

| Coupling + Catalytic Hydrogenation | Ethyl 2-chloropyrimidine-5-carboxylate, 2-phenylethan-1-amine | Pd/C hydrogenation, acidic hydrolysis | Not specified | Modern method, selective synthesis |

Research Findings and Analytical Confirmation

- Purity and structure of the synthesized compound are confirmed by Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).

- High-Performance Liquid Chromatography (HPLC) is commonly used for quantification and purity assessment, especially for hydrochloride salts.

- The stereochemistry of the tetrahydropyrimidine ring can be controlled by catalytic hydrogenation steps, often yielding the cis isomers predominantly.

- The presence of the carboxylic acid group and nitrogen atoms in the ring enables further chemical reactivity, allowing derivatization for biological activity studies.

Chemical Reactions Analysis

Hydrolysis and Stability

The compound exhibits pH-dependent stability, with hydrolysis occurring under extreme conditions:

-

Acidic Hydrolysis : At 100°C in aqueous solutions, the tetrahydropyrimidine ring undergoes complete disruption, yielding phenyl-substituted propanediamine derivatives .

-

Alkaline Hydrolysis : The compound is less stable in basic media, leading to partial ring opening even at room temperature .

| Condition | Temperature | Outcome | Reference |

|---|---|---|---|

| Acidic (HCl) | 100°C | Complete ring disruption | |

| Alkaline (NaOH) | 25°C | Partial ring opening |

Decarboxylation

The carboxylic acid group is susceptible to decarboxylation under catalytic hydrogenation or thermal conditions:

-

Catalytic Hydrogenation (Pd/C) : Attempts to hydrogenate the pyrimidine ring often result in rapid decarboxylation, forming 2-phenyl-1,4,5,6-tetrahydropyrimidine .

-

Thermal Decarboxylation : Heating above 150°C leads to CO₂ loss, producing simpler tetrahydropyrimidine derivatives .

Esterification and Amidation

The carboxylic acid participates in standard nucleophilic acyl substitution reactions:

-

Esterification : Reacts with alcohols (e.g., ethanol) under acidic catalysis to form ethyl esters, such as ethyl 2-phenyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate .

-

Amidation : Coupling with amines via carbodiimide reagents yields amide derivatives, which are explored for pharmacological activity.

N-Alkylation/Acylation

-

N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of cesium carbonate to form N-alkylated derivatives (e.g., N-methyl-2-phenyl-tetrahydropyrimidine-5-carboxylic acid) .

-

N-Acylation : Acetic anhydride acetylates the ring nitrogen, producing 1-acetyl-2-phenyl-tetrahydropyrimidine-5-carboxylic acid .

Redox Reactions

-

Dehydrogenation : Catalytic oxidation with Pd/C converts the tetrahydropyrimidine ring to a pyrimidine, yielding 2-phenylpyrimidine-5-carboxylic acid .

-

Selective Reduction : Triethylsilane and trifluoroacetic acid reduce specific double bonds in dihydropyrimidine analogs while preserving the carboxylic acid group .

Condensation Reactions

The compound serves as a precursor in multicomponent reactions:

-

Biginelli Reaction : Participates in condensations with aldehydes and urea derivatives to form dihydropyrimidinones (DHPMs), which are bioactive scaffolds.

Stereochemical Modifications

The tetrahydropyrimidine ring’s stereochemistry influences reactivity:

-

Cis-Trans Isomerism : Catalytic hydrogenation of pyrimidine esters (e.g., ethyl 2-amino-4-methylpyrimidine-5-carboxylate) predominantly yields cis-configured tetrahydropyrimidines .

| Starting Material | Catalyst | Product Ratio (cis:trans) | Reference |

|---|---|---|---|

| Ethyl 2-amino-4-methylpyrimidine-5-carboxylate | Pd/C | 70:30 |

Biological Interactions

While not a direct chemical reaction, the compound’s interactions with biological targets are mediated by its functional groups:

-

GABA Transporter Inhibition : The carboxylic acid and phenyl group enhance binding to BGT1 transporters, as seen in analogs like ATPCA .

-

Antimicrobial Activity : Amide derivatives exhibit antibacterial effects against Staphylococcus aureus (MIC 0.2 µg/mL) .

Analytical Characterization

Key methods for monitoring reactions include:

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Recent studies have demonstrated that derivatives of 2-Phenyl-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid exhibit significant antimicrobial properties. For instance, a study published in the Journal of Medicinal Chemistry reported that certain analogs showed effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| Derivative A | Staphylococcus aureus | 8 |

| Derivative B | Escherichia coli | 16 |

| Derivative C | Pseudomonas aeruginosa | 32 |

1.2 Anticancer Properties

The compound has also been studied for its anticancer potential. A notable investigation found that it induces apoptosis in cancer cells through the activation of the p53 pathway. This was highlighted in a clinical trial where patients with specific types of tumors responded positively to treatment involving this compound .

Agricultural Applications

2.1 Herbicidal Activity

Research indicates that 2-Phenyl-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid can act as an effective herbicide. A field study demonstrated its efficacy in controlling weed growth in crops without adversely affecting the crop yield .

Table 2: Herbicidal Efficacy

| Application Rate (g/ha) | Weed Species | Control Efficacy (%) |

|---|---|---|

| 50 | Amaranthus retroflexus | 90 |

| 100 | Echinochloa crus-galli | 85 |

Materials Science

3.1 Polymer Synthesis

The compound serves as a precursor in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Research has shown that incorporating this compound into polymer matrices significantly improves their performance in high-temperature applications .

Table 3: Properties of Polymers Incorporating the Compound

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Standard Polymer | 200 | 30 |

| Polymer with Additive | 250 | 50 |

Mechanism of Action

The mechanism of action of 2-Phenyl-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes, while its anticancer properties could be related to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

2-Amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic Acid (ATPCA)

ATPCA (IC₅₀ = 2.5 µM) is the most potent BGT1 substrate-inhibitor reported to date . Key distinctions and similarities include:

- Structural Differences: ATPCA has an amino group at position 2 instead of a phenyl group.

- Pharmacological Impact: The amino group facilitates hydrogen bonding with BGT1 residues, critical for high potency and selectivity. Substitution with bulkier groups (e.g., phenyl) may reduce BGT1 affinity due to steric hindrance or altered electronic properties .

- Selectivity : ATPCA exhibits >100-fold selectivity for BGT1 over other GABA transporters (GAT1-3), attributed to N1- and C4-substituent optimization .

Cyclopropane-Containing GABA Analogs

- Structure : Cyclopropane rings restrict GABA’s conformation, with syn-substituted derivatives showing higher activity than anti-conformers.

- Activity : The syn-cyclopropane analog (IC₅₀ ~ 1.2 µM) outperforms ATPCA in BGT1 inhibition, highlighting the role of conformational rigidity in enhancing binding .

Pyridine and Guanidine Derivatives

- Pyridine Substitution: Replacing the amino group in ATPCA with pyridine reduces potency, emphasizing the necessity of hydrogen-bond donors at position 2 .

- Guanidine Bioisosteres : Guanidine substitution retains BGT1 selectivity but reduces potency compared to ATPCA, suggesting steric or electronic mismatches .

Ethyl Ester Derivatives (e.g., Ethyl 6-Methyl-4-phenyl-2-oxo-tetrahydropyrimidine-5-carboxylate)

- Structural Features : These compounds lack the free carboxylic acid group (replaced by ethyl esters) and incorporate phenyl or methoxyphenyl substituents at position 4 or 6.

- Functional Impact : Esterification likely reduces polarity, affecting blood-brain barrier penetration. The phenyl group at position 4 may enhance hydrophobic interactions with transporter pockets, though BGT1 activity data are unavailable .

6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides

- Design : Synthesized via parallel solution-phase methods, these analogs feature pyrrolidinyl and carboxamide groups.

- Activity : While pharmacological targets are unspecified, their synthesis underscores the versatility of pyrimidine-5-carboxylic acid derivatives for generating diverse libraries .

Data Table: Key Structural Analogs and Pharmacological Profiles

Critical Analysis of Substituent Effects

- Position 2 (C2): Amino groups are optimal for BGT1 inhibition. Bulkier substituents (e.g., phenyl) may disrupt key interactions, though hydrophobic groups could enhance selectivity for other targets.

- Position 5 (C5) : Free carboxylic acids are critical for transporter binding; esterification diminishes activity but may improve pharmacokinetics.

- N1 and C4 Modifications : Methyl or small alkyl groups at N1/C4 enhance BGT1 selectivity by avoiding steric clashes in GAT1-3 .

Biological Activity

2-Phenyl-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

The compound has the following chemical identifiers:

| Property | Value |

|---|---|

| CAS Number | 1955494-66-2 |

| Molecular Formula | C11H12N2O2 |

| Molecular Weight | 204.23 g/mol |

| IUPAC Name | 2-phenyl-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid |

| InChI Key | ATQQSWFXWDZKGE-UHFFFAOYSA-N |

Anticancer Activity

Recent studies have highlighted the anticancer potential of tetrahydropyrimidine derivatives. For instance, compounds similar to 2-phenyl-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid have demonstrated significant inhibitory effects on various cancer cell lines. In one study, derivatives exhibited IC50 values in the low micromolar range against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines .

Antiviral Properties

The compound has shown promise as an antiviral agent. It was reported that certain pyrimidine derivatives effectively inhibit viral replication in vitro. For example, compounds derived from tetrahydropyrimidine were evaluated for their ability to inhibit Zika and Dengue viruses with EC50 values indicating significant antiviral activity .

Anti-inflammatory Effects

Research indicates that tetrahydropyrimidine compounds possess anti-inflammatory properties. In a comparative study of related compounds, those with specific substitutions at the phenyl ring demonstrated anti-inflammatory activity ranging from 49.5% to 68.7% when tested against standard inflammatory models .

The biological activity of 2-phenyl-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds have been shown to inhibit key enzymes involved in cancer proliferation and viral replication.

- Cell Cycle Arrest : Some derivatives induce G1-phase arrest in cancer cells, leading to increased apoptosis rates .

- Antioxidant Activity : Certain analogs exhibit antioxidant properties that may contribute to their protective effects against oxidative stress-related diseases .

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer effects of various tetrahydropyrimidine derivatives on different cancer cell lines. The most potent compound exhibited an IC50 value of 0.65 µM against HIV integrase but showed limited efficacy in whole-cell assays due to cytotoxicity concerns .

Study 2: Antiviral Activity

Another investigation focused on the antiviral potential of pyrimidine derivatives against Zika virus. The study found that specific modifications in the chemical structure significantly enhanced antiviral activity while maintaining low toxicity levels .

Q & A

Q. What are the recommended synthetic routes for 2-phenyl-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid, and how are intermediates validated?

A common method involves cyclocondensation reactions using substituted phenyl precursors and carboxamide derivatives. For example, Wei et al. (2022) synthesized analogous pyrimidine derivatives via a two-step process: (1) coupling phenylpiperazine with pyrimidine-5-carboxylic acid using HATU as a coupling agent, and (2) purification via column chromatography (silica gel, eluent: CHCl₃/MeOH) . Intermediate validation typically employs HPLC (C18 column, acetonitrile/water gradient) and mass spectrometry (ESI-MS) to confirm molecular ions (e.g., [M+H]⁺ at m/z 325.2) .

Q. What analytical techniques are critical for characterizing this compound?

Key techniques include:

Q. How should researchers handle safety concerns during synthesis?

While specific safety data for this compound are limited, structurally similar pyrimidines (e.g., 2-methyl-1,4,5,6-tetrahydropyrimidine) require:

- Use of fume hoods to avoid inhalation .

- Immediate medical consultation for skin contact due to potential irritation .

Advanced Research Questions

Q. How can molecular docking studies optimize this compound for acetylcholinesterase (AChE) inhibition?

Wei et al. (2022) demonstrated that substituting the phenyl group with electron-withdrawing groups (e.g., -NO₂) enhances binding to AChE’s catalytic triad (Ser203, His447). Docking simulations (AutoDock Vina) revealed a binding affinity of −9.2 kcal/mol for nitro-substituted derivatives, correlating with in vitro IC₅₀ values of 1.8 µM . Advanced researchers should validate docking results via kinetic assays (e.g., Ellman’s method) to measure Ki values and inhibition mechanisms (competitive vs. non-competitive) .

Q. What strategies resolve contradictions in spectroscopic data across studies?

Discrepancies in NMR shifts (e.g., NH proton visibility) may arise from tautomerism in the tetrahydropyrimidine ring. For example, Viveka et al. (2016) resolved similar issues in pyrazole derivatives using variable-temperature NMR (VT-NMR) to track tautomeric equilibria . Cross-validation with computational methods (DFT calculations at the B3LYP/6-311+G(d,p) level) can predict dominant tautomers .

Q. How can synthetic yields be improved for large-scale applications?

Optimization strategies include:

- Catalyst screening : Pd/C or Ni catalysts for hydrogenation steps (e.g., reducing pyrimidine to tetrahydropyrimidine) .

- Solvent optimization : Replacing acetic acid with ethanol/water mixtures (1:1) reduces side reactions during cyclization .

- Microwave-assisted synthesis : Reduces reaction time from 8 hours to 30 minutes for analogous compounds .

Q. What are the challenges in correlating in vitro activity with in vivo efficacy for this compound?

Key issues include:

- Bioavailability : The carboxylic acid group may limit blood-brain barrier penetration for CNS targets (e.g., Alzheimer’s disease). Prodrug strategies (e.g., esterification) are recommended .

- Metabolic stability : Phase I metabolism (e.g., CYP450 oxidation) can be assessed via liver microsome assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.